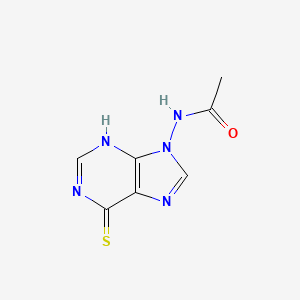
N-(6-sulfanylidene-3H-purin-9-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-sulfanylidene-3H-purin-9-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a purine ring system with a sulfanylidene group at the 6-position and an acetamide group at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-sulfanylidene-3H-purin-9-yl)acetamide typically involves the reaction of purine derivatives with thiol-containing reagents under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a thiol reagent to introduce the sulfanylidene group. The resulting intermediate is then reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-sulfanylidene-3H-purin-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the purine ring can lead to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(6-sulfanylidene-3H-purin-9-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(6-sulfanylidene-3H-purin-9-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the purine ring system can interact with nucleotide-binding sites, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-sulfanylidene-3H-purin-9-yl)ethylacetamide
- N-(6-sulfanylidene-3H-purin-9-yl)benzamide
Uniqueness
N-(6-sulfanylidene-3H-purin-9-yl)acetamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Eigenschaften
CAS-Nummer |
34993-27-6 |
|---|---|
Molekularformel |
C7H7N5OS |
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
N-(6-sulfanylidene-3H-purin-9-yl)acetamide |
InChI |
InChI=1S/C7H7N5OS/c1-4(13)11-12-3-10-5-6(12)8-2-9-7(5)14/h2-3H,1H3,(H,11,13)(H,8,9,14) |
InChI-Schlüssel |
GXGFBHCIBIAKCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NN1C=NC2=C1NC=NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


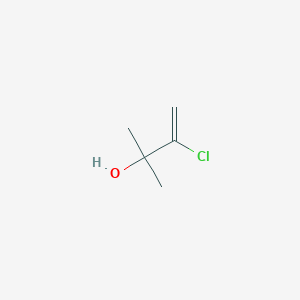

![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)


![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
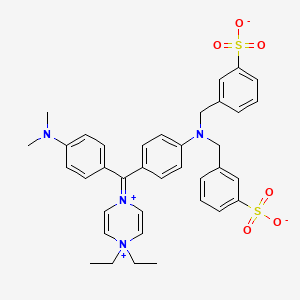
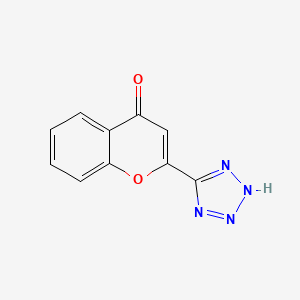
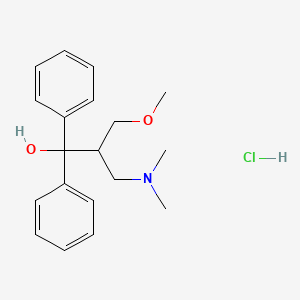
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
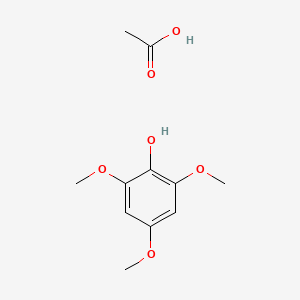


![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
